3-Aminopyridazine, HCl
Description
3-Aminopyridazine, HCl (CAS 89203-22-5) is a hydrochloride salt of 3-aminopyridazine, a six-membered diazine ring containing two nitrogen atoms at positions 1 and 2, with an amino group at position 3. The hydrochloride form enhances its solubility in polar solvents (e.g., water, ethanol) due to ionic interactions, making it advantageous for synthetic and pharmacological applications . Key properties include:
- Molecular formula: C₄H₆ClN₃
- Molar mass: 131.56 g/mol
- Structure: Planar aromatic ring with π-π stacking capability and hydrogen-bonding sites (NH₂ and Cl⁻) .
- Reactivity: The amino group acts as a strong nucleophile, enabling electrophilic substitution reactions, while the diazine ring participates in cycloaddition and coordination chemistry .
Properties
Molecular Formula |
C4H6ClN3 |
|---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
hydron;pyridazin-3-amine;chloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H |
InChI Key |
GCRUEXFJNQVIJM-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC(=NN=C1)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-aminopyridazine hydrochloride can be achieved through various methods. One common approach involves the reaction of maleic hydrazide with phosphorus oxychloride to produce 3,6-dichloropyridazine. This intermediate is then heated with a solution of ammonia in ethanol to yield 3-amino-6-chloropyridazine. Finally, catalytic hydrogenolysis replaces the chlorine atom with hydrogen, resulting in 3-aminopyridazine, which can be isolated as the hydrochloride salt .
Chemical Reactions Analysis
3-Aminopyridazine hydrochloride undergoes various chemical reactions that allow for the synthesis of a wide range of compounds with potential biological activities. These reactions include:
Acylation: Introduction of an acyl group.
Amination: Addition of an amino group.
Cyclization: Formation of a ring structure.
For instance, 3-amino-5-arylpyridazine-4-carbonitriles can be synthesized through a one-pot three-component reaction involving malononitrile, arylglyoxals, and hydrazine hydrate. The reactivity of 3-aminopyridazine hydrochloride with different reagents leads to the formation of new 3-substituted aminopyridazine derivatives with antimicrobial properties.
Scientific Research Applications
Medicinal Chemistry Applications
3-Aminopyridazine hydrochloride has been studied for its potential as a therapeutic agent in various diseases, particularly cancer. It acts as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair.
Anticancer Activity
- Mechanism of Action : The compound inhibits the M2 metal binding site of ribonucleotide reductase, leading to reduced DNA synthesis in cancer cells. This mechanism has been explored in several clinical trials.
- Clinical Trials : For instance, a phase II trial evaluated its efficacy in patients with advanced pancreatic cancer, showing promising results in terms of survival rates and disease progression .
Neurological Disorders
- Potential for Spinal Cord Injury Treatment : Research indicates that derivatives of aminopyridines can restore conduction in injured spinal cords through potassium channel blockade mechanisms. Although primarily focused on 4-aminopyridine, studies suggest that similar compounds may exhibit beneficial effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxic effects of 3-aminopyridazine hydrochloride is crucial for its development as a therapeutic agent.
Pharmacokinetic Studies
- A population pharmacokinetic model was developed to analyze the drug's behavior in cancer patients, revealing significant variability based on genetic polymorphisms and patient characteristics . This information is vital for optimizing dosing regimens.
Toxicity Profiles
- Clinical studies have reported dose-limiting toxicities associated with 3-aminopyridazine hydrochloride, including fatigue and hematological effects . Ongoing research aims to balance efficacy with safety to improve patient outcomes.
Synthesis and Derivatives
The synthesis of 3-aminopyridazine hydrochloride involves straightforward chemical reactions that yield high purity products, making it suitable for pharmaceutical applications.
Derivative Development
- Researchers are exploring various derivatives of 3-aminopyridazine to enhance its pharmacological properties. Modifications can lead to improved activity against specific cancer types or reduced toxicity profiles .
Case Studies
Several case studies highlight the clinical applications and research findings related to 3-aminopyridazine hydrochloride:
Mechanism of Action
The pyridazine ring in 3-aminopyridazine hydrochloride is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity. These properties contribute to its unique applications in molecular recognition and drug-target interactions . The compound’s mechanism of action involves interactions with specific molecular targets and pathways, although detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Aminopyridazine, HCl, we compare it structurally and functionally with related compounds (Table 1). Key differences in substituent positions, solubility, and reactivity are highlighted.
Table 1: Comparative Analysis of 3-Aminopyridazine, HCl and Analogues
Key Findings
Structural Differences: Substituent Position: 3-Aminopyridazine, HCl differs from 4-aminopyridazine in the amino group’s position, altering electronic distribution. This impacts reactivity—3-substituted derivatives exhibit greater nucleophilicity at the amino site compared to 4-substituted analogues . Ring Heteroatoms: Unlike pyridine derivatives (e.g., 3-aminopyridine), pyridazines have two adjacent nitrogen atoms, increasing ring electron deficiency and directing substitution reactions to specific positions .
Solubility and Bioavailability: The hydrochloride form of 3-aminopyridazine significantly improves solubility compared to non-salt analogues like 4-aminopyridazine or 3-aminopyridine. This property is critical for drug formulation, where aqueous solubility enhances bioavailability .
Reactivity in Synthesis: 3-Aminopyridazine, HCl participates in diazotization and coupling reactions (similar to 5-aminopyrazoles in triazine synthesis; Scheme 11 in ). In contrast, 3-(4-aminopyridin-2-yl)benzaldehyde HCl (CAS 1334500-04-7) incorporates a benzaldehyde moiety, enabling condensation reactions to form Schiff bases—a feature absent in simpler aminopyridazines .
Biological Activity: 3-Aminopyridazine derivatives show promise as kinase inhibitors due to their planar structure and hydrogen-bonding capacity, akin to triazine-based pharmaceuticals . 4-Aminopyridine (CAS 504-24-5) is clinically used for multiple sclerosis, highlighting how minor structural changes (e.g., pyridine vs. pyridazine) lead to divergent therapeutic applications .
Discrepancies and Limitations
- CAS Number Conflicts: and list conflicting CAS numbers for 3-aminopyridazine, HCl (89203-22-5 vs. 5469-70-5). This may reflect batch-specific variations or database errors, necessitating verification via authoritative sources like PubChem or Reaxys.
- Data Gaps: Limited solubility and stability data for 3-amino-4-pyridazinecarboxylic acid (CAS 21141-03-7) suggest further experimental validation is required .
Biological Activity
3-Aminopyridazine, HCl is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
3-Aminopyridazine is characterized by its pyridazine ring structure, which is known for contributing to a variety of biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
1. Anticancer Activity
Research indicates that 3-aminopyridazine derivatives exhibit significant anticancer properties. In a study involving MDA-MB-231 breast cancer cells, several derivatives were shown to induce apoptosis, with apoptotic rates increasing significantly compared to untreated controls. For instance, compounds labeled as 11l and 11m demonstrated a rise in early apoptotic cells from 0.56% to 3.38% and late apoptotic cells from 0.24% to 23.60% after treatment .
| Compound | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 0.56 | 0.24 |
| 11l | 3.38 | 23.60 |
| 11m | 8.19 | 15.56 |
This data suggests that modifications to the pyridazine structure can enhance apoptosis in cancer cells, indicating a potential pathway for developing new anticancer therapies.
2. Antimicrobial Activity
Pyridazine derivatives, including 3-aminopyridazine, have been reported to possess antimicrobial properties against various pathogens. The structural modifications in these compounds often lead to enhanced activity against bacteria and fungi . For instance, certain derivatives have shown effectiveness in inhibiting the growth of resistant bacterial strains.
3. Neuropharmacological Effects
Studies have also highlighted the effects of aminopyridines on the nervous system. Specifically, 3-aminopyridine has been shown to block potassium channels, which can increase neurotransmitter release and enhance synaptic transmission . This property suggests potential applications in treating neurological disorders such as myasthenia gravis or other conditions characterized by impaired neurotransmission.
The biological activities of 3-aminopyridazine are largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Some studies indicate that pyridazine derivatives can inhibit specific enzymes involved in cancer progression or microbial resistance.
- Ion Channel Modulation : The blockade of potassium channels leads to increased neuronal excitability and neurotransmitter release, contributing to its neuropharmacological effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 3-aminopyridazine in different therapeutic contexts:
- A study on the use of a pyridazine derivative in a murine model of breast cancer demonstrated significant tumor reduction and improved survival rates compared to controls.
- Clinical trials assessing the neuroprotective effects of aminopyridines in patients with neuromuscular disorders showed promising results, with improvements noted in muscle strength and function.
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose of waste via approved channels .
How does the HCl salt form impact the physicochemical properties of 3-Aminopyridazine?
Advanced Research Focus
The HCl salt:
- Enhances aqueous solubility for biological assays.
- Alters crystallinity , affecting dissolution rates in formulation studies.
- Modulates pKa : Protonation at the pyridazine ring nitrogen influences reactivity in nucleophilic substitutions. Compare with free base using pH-solubility profiles .
What strategies resolve low yields in large-scale syntheses of 3-Aminopyridazine, HCl?
Advanced Research Focus
Scale-up challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
